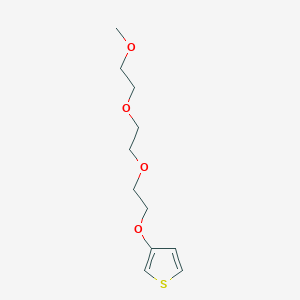

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene

Description

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene (CAS 108580-09-2, molecular formula C₉H₁₄O₃S) is a thiophene derivative functionalized with a triethylene glycol monomethyl ether side chain. This glycolated structure confers unique physicochemical properties, including enhanced hydrophilicity, ion permeability, and compatibility with aqueous electrolytes, making it a critical monomer for synthesizing high-performance semiconducting polymers .

Propriétés

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKVRFWKUBAWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene typically involves the following steps:

Starting Material: The synthesis begins with a substituted thiophene ring.

Substitution Reaction: The thiophene ring undergoes a substitution reaction with ethylene glycol derivatives to introduce the triethylene glycol monomethyl ether side chain.

Polymerization: The resulting monomer can be polymerized to form poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), which is a mixed ionic-electronic conductor.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Polymerization: The monomer can be polymerized to form conductive polymers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Polymerization: Catalysts like ferric chloride are used for oxidative polymerization.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted thiophenes.

Polymerization: Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene).

Applications De Recherche Scientifique

Organic Electronics

1.1 Organic Field-Effect Transistors (OFETs)

The compound is utilized in the synthesis of semiconducting oligomers and polymers for organic field-effect transistors (OFETs). Its glycolated side chains improve solubility and facilitate the formation of films with high charge mobility. The incorporation of such thiophene derivatives can lead to devices with enhanced performance metrics, including higher transconductance and improved switching speeds .

1.2 Organic Solar Cells (OSCs)

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is also employed in the development of materials for organic solar cells. The electron-donating properties of the alkoxy groups contribute to lower band gaps, allowing for better absorption of the solar spectrum, particularly in the red and near-infrared regions . This characteristic is crucial for improving the efficiency of OSCs.

Photonic Applications

2.1 Light-Emitting Diodes (LEDs)

The material's ability to exhibit photoluminescence makes it a candidate for use in organic light-emitting diodes. The incorporation of this thiophene derivative into polymeric matrices can lead to devices that emit light efficiently while maintaining stability over time .

2.2 Sensors

Due to its electronic properties, this compound can be integrated into sensor technologies. Its sensitivity to environmental changes allows for the development of sensors capable of detecting gases or biological substances, which is beneficial for environmental monitoring and health diagnostics .

Material Science

3.1 Conductive Polymers

The synthesis of poly(3-alkoxythiophenes), including those derived from this compound, results in conductive polymers that can be used in various applications ranging from flexible electronics to anti-static coatings . The enhanced conductivity and processability make these materials attractive for commercial applications.

3.2 Coatings and Films

The compound can be used to create thin films with specific surface properties due to its amphiphilic nature. These films can be applied as coatings on various substrates to impart desired functionalities, such as hydrophobicity or oleophobicity, which are useful in a range of industries including textiles and packaging .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene involves its ability to facilitate charge transport. The triethylene glycol side chain enhances solubility and processability, while the thiophene ring provides a conjugated system for electron delocalization. This combination allows the compound to effectively transport holes in electronic devices, reducing energy barriers and improving device performance .

Comparaison Avec Des Composés Similaires

Poly[3-(2-(2-(2-(2-(diethanolamino)ethoxy)ethoxy)ethoxy)ethoxy)thiophene]

- Structure: Features diethanolamino-terminated tetraethylene glycol side chains.

- Properties: Terminal hydroxyl groups enable covalent grafting with graphene oxide via esterification, enhancing nanocomposite mechanical stability. However, the diethanolamino group reduces hydrophilicity compared to methoxy-terminated analogs, limiting ion transport in OECTs .

- Applications: Used in graphene oxide nanocomposites for flexible electronics, where covalent interactions improve dispersion and reduce aggregation .

3-(2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)thiophene

- Structure : Contains a longer tetraethylene glycol chain.

- Properties : Increased side-chain length enhances solubility in polar solvents but may reduce crystallinity and thermal stability.

- Applications: Optimized for dispersing carbon nanotubes, leveraging extended glycol chains to stabilize colloidal suspensions .

5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene

- Structure : A dimeric precursor with two glycolated thiophene units.

- Properties : The bithiophene backbone increases conjugation length, enhancing charge carrier mobility in polymers like p(g2T-TT). Bromine substituents facilitate polymerization via Stille or Suzuki coupling .

- Applications : Critical for synthesizing p(g2T-TT), which outperforms alkylated polymers in OECTs due to superior ion-to-electron transduction .

Comparison with Alkylated Thiophenes

Poly(3-hexylthiophene) (P3HT)

- Structure : Features hexyl side chains instead of glycolated ones.

- Properties : Hydrophobic alkyl chains limit ion penetration, resulting in lower OECT performance. However, P3HT exhibits higher crystallinity and hole mobility in dry environments.

- Applications : Dominates in organic photovoltaics but is unsuitable for aqueous electrochemical devices .

Heterocyclic Analogs

3-(2-(2-Methoxyethoxy)ethoxy)azetidine

- Structure : Replaces thiophene with an azetidine ring.

- Properties: Loss of aromatic conjugation eliminates semiconducting behavior. The compound’s polar side chains make it suitable for non-electronic applications, such as surfactants or drug delivery agents .

Copolymers and Block Polymers

Poly(3-dodecylthiophene)-b-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene)

- Structure : Block copolymer combining alkylated and glycolated thiophene segments.

- Properties : Microphase separation enables dual functionality: alkylated blocks enhance charge transport, while glycolated blocks facilitate ion uptake. This "end-on" morphology optimizes performance in mixed ionic-electronic devices .

Key Data Table

Activité Biologique

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene, a compound with the molecular formula C₁₁H₁₈O₄S, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, providing an in-depth analysis of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a branched ether chain, which is indicative of its potential reactivity and biological interactions. The presence of multiple ether linkages and a thiophene moiety suggests that this compound may exhibit significant antioxidant , antimicrobial , and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₄S |

| Molecular Weight | 246.32 g/mol |

| CAS Number | 282540-12-9 |

| Appearance | White to off-white solid |

Antimicrobial Properties

Ethers and thiophenes have been documented for their antimicrobial effects against various bacterial and fungal strains. The compound's structure could enhance its interaction with microbial membranes, leading to potential applications in treating infections. Preliminary studies suggest that modifications in the ether chain can influence the antimicrobial efficacy, indicating a promising area for further research .

Pharmacological Effects

The pharmacological profile of related compounds suggests potential applications in treating inflammatory conditions and cancer. For instance, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Although direct studies on this specific compound are scarce, its structural similarities to known bioactive molecules imply that it could exhibit similar therapeutic effects .

Case Studies

- Anticancer Activity : A study involving related thiophene derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., HCT116), with IC50 values indicating potent activity. The mechanism involved the induction of apoptosis and inhibition of cell migration, which are critical factors in cancer metastasis .

- Antimicrobial Testing : In a comparative study, ethers similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness based on structural modifications, suggesting that the compound may possess selective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the fundamental synthetic routes for 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the oligoether side chain onto the thiophene ring. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or thiol-ene "click" chemistry can be employed to attach functionalized ethoxy chains . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol is critical to isolate the product with >98% purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC or GC-MS is recommended .

| Key Properties | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₃S | |

| CAS No. | 108580-09-2 | |

| Molecular Weight | 202.27 g/mol |

Q. How does the oligoether side chain enhance solubility, and what solvents are optimal for processing?

- Methodological Answer : The triethylene glycol monomethyl ether (TEG) side chain introduces hydrophilicity, improving solubility in polar solvents like THF, chloroform, and DMF. Solubility can be quantified via UV-Vis spectroscopy in varying solvent polarities. For thin-film applications, spin-coating from chloroform (10–20 mg/mL) at 2000–3000 rpm yields uniform films. Solvent annealing in THF vapor further optimizes morphology .

Advanced Research Questions

Q. What strategies mitigate discrepancies in reported electronic properties of thiophene derivatives with oligoether side chains?

- Methodological Answer : Variations in side-chain length, regiochemistry, or trace impurities (e.g., unreacted monomers) can alter HOMO/LUMO levels. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures, while cyclic voltammetry (CV) experimentally determines oxidation potentials. Cross-validate results with UV-Vis-NIR spectroscopy to reconcile differences .

Q. How can the thin-film morphology of block copolymers containing this thiophene derivative be controlled for organic electronics?

- Methodological Answer : The "end-on" orientation of poly(3-dodecylthiophene)-b-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene) (P3DDT-b-P3TEGT) enhances charge transport. Thermal annealing (120°C for 10 min under N₂) aligns crystallites, while solvent vapor annealing (THF, 12 h) reduces grain boundaries. Grazing-incidence wide-angle X-ray scattering (GIWAXS) characterizes the π-π stacking distance (typically 3.8–4.2 Å) .

Q. What analytical techniques resolve structural ambiguities in oligoether-functionalized thiophenes?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (CDCl₃, 500 MHz) identifies regioisomeric purity. For crystalline derivatives, single-crystal X-ray diffraction (e.g., IUCr protocols) resolves bond angles and torsion strains. Dynamic light scattering (DLS) assesses aggregation in solution-phase studies .

Q. How do steric effects from the oligoether chain impact copolymerization efficiency?

- Methodological Answer : The bulky TEG side chain slows polymerization kinetics in Kumada or Stille coupling. Optimize catalyst loading (e.g., 5 mol% Ni(dppp)Cl₂) and reaction temperature (70–90°C) to achieve high molecular weight (Mn > 20 kDa). Gel permeation chromatography (GPC) with THF eluent monitors dispersity (Đ < 1.5) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous media?

- Methodological Answer : Discrepancies arise from variations in oligoether chain length (e.g., mono- vs. tri-ethylene glycol) or end-group functionalization (methoxy vs. hydroxyl). Use cloud-point titration to measure critical solution temperature (CST) in water. Adjust the ethylene oxide (EO) unit count (n = 3–6) to balance hydrophilicity and crystallinity .

Methodological Resources

Q. What literature search strategies are effective for identifying advanced applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.